molecular formula C16H16O4 B11958483 2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid CAS No. 101949-49-9

2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid

Cat. No.: B11958483
CAS No.: 101949-49-9
M. Wt: 272.29 g/mol
InChI Key: PMMUFDGWDXRPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid is a chemical compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . This compound is known for its unique structure, which includes both hydroxy and benzoic acid functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid typically involves the reaction of 4-hydroxyacetophenone with salicylic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize the reaction conditions to achieve high yields and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential therapeutic effects may involve modulation of signaling pathways related to inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid include:

Uniqueness

The uniqueness of 2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid lies in its combination of hydroxy and benzoic acid functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

101949-49-9

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid

InChI

InChI=1S/C16H16O4/c1-16(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(9-11)15(19)20/h3-9,17-18H,1-2H3,(H,19,20)

InChI Key

PMMUFDGWDXRPRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.